N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide
Description
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-9(2)16(21)19-11-4-6-14-12(8-11)17(22)20-13-7-10(18)3-5-15(13)23-14/h3-9H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQBUVHKGLTAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are implicated in many neuropsychiatric disorders.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the CNS.
Result of Action
The result of the compound’s action is a change in the function of the CNS. By inhibiting the Dopamine D2 receptor, it can potentially treat patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepin class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a neuroleptic agent. Its unique structure includes a chloro and an oxo group, which contribute to its pharmacological properties.
Structural Overview
The molecular formula of this compound is C23H19ClN2O4. The compound features a dibenzo[b,f][1,4]oxazepin core that is known for diverse pharmacological activities. The presence of the isobutyramide moiety enhances its biological activity by potentially influencing receptor interactions and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O4 |
| Molecular Weight | 404.86 g/mol |
| Structural Class | Dibenzo[b,f][1,4]oxazepin |
| Key Functional Groups | Chloro, Oxo, Amide |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been identified as a selective inhibitor of the Dopamine D2 receptor , which plays a critical role in dopaminergic signaling pathways associated with various neurological disorders such as schizophrenia and Parkinson's disease. By modulating dopamine levels in the brain, this compound may exert therapeutic effects.
Biological Studies and Case Reports
Research on this compound has revealed several key findings:
- Neuroleptic Activity : In vitro studies indicate that the compound exhibits significant activity against dopamine receptors, suggesting potential use in treating psychotic disorders.
- Antitumor Properties : Some derivatives of dibenzo[b,f][1,4]oxazepine have shown promise as antitumor agents in preclinical models. Further studies are needed to explore the specific effects of this compound on cancer cell lines.
- Anxiolytic Effects : Preliminary research suggests that compounds within this class may also exhibit anxiolytic properties through modulation of serotonin receptors.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| N-(8-chloro-11-hydroxy-dibenzo[b,f][1,4]oxazepin) | Hydroxy group instead of oxo; different receptor affinity |
| N-(3-chloro-6-oxo-dibenzo[b,f][1,4]oxazepin) | Variations in halogen positioning; altered pharmacological profile |
| N-(8-chloro-11-methyl-dibenzo[b,f][1,4]oxazepin) | Methyl substitution; potential variation in receptor interaction |
Comparison with Similar Compounds
Structural Analogues with Dibenzooxazepine Cores
The dibenzooxazepine scaffold is shared among several compounds, with variations in substituents influencing pharmacological and physicochemical properties. Key examples include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide | Dibenzooxazepine | 8-Cl, 2-(4-fluorobenzenesulfonamide) | 442.9 | Enhanced binding affinity due to sulfonamide group; higher lipophilicity |
| N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide | Dibenzooxazepine | 10-Et, 7-(4-fluorophenylacetamide) | ~420 (estimated) | High synthetic yield (83%); fluorine enhances metabolic stability |
| N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide | Dibenzooxazepine | 8-Cl, 2-butyramide | 330.8 | Longer alkyl chain compared to isobutyramide; potential solubility trade-offs |
Key Observations :
- Substituent Effects : Sulfonamide derivatives (e.g., 4-fluorobenzenesulfonamide) exhibit higher molecular weights and likely improved target engagement due to stronger hydrogen bonding .
- Synthetic Yields : Fluorophenyl acetamide analogs (e.g., 4-fluorophenyl in compound 8c) achieve yields up to 83%, suggesting favorable reactivity in coupling reactions .
- Alkyl Chain Modifications : Butyramide (C4 chain) vs. isobutyramide (branched C3) may alter steric interactions and solubility. Branched chains often reduce crystallinity, enhancing bioavailability .
Thiazepine-Based Analogues
Thiazepine derivatives replace the oxazepine oxygen with sulfur, altering electronic properties and biological activity:
Key Observations :
Diazepine Derivatives
Diazepines feature two nitrogen atoms in the seven-membered ring, altering hydrogen-bonding capacity:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | Diazepine | 8-Cl | 244.7 | Simpler structure; potential anxiolytic applications |
Key Observations :
Analytical Data :
- LCMS : Expected m/z ~331 [M+H]+.
- HRMS : Confirms molecular formula (C17H15ClN2O3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
